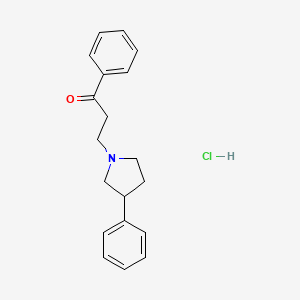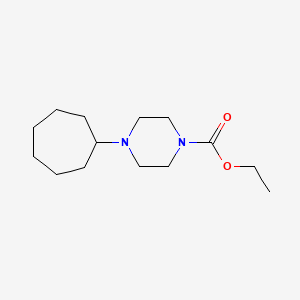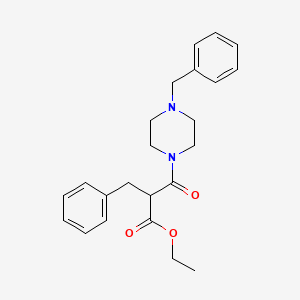
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW3965, is a synthetic liver-X-receptor (LXR) agonist. It is a potent and selective agonist of LXR, which plays a crucial role in regulating cholesterol homeostasis and lipid metabolism. The compound is widely used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications.
Mecanismo De Acción
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide binds to the ligand-binding domain of LXR and induces conformational changes that allow the receptor to dimerize and bind to specific DNA sequences in the promoter regions of target genes. This results in the recruitment of co-activators and the activation of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in reverse cholesterol transport, the suppression of inflammation, and the modulation of glucose metabolism. In animal models, this compound has been shown to reduce atherosclerosis, improve insulin sensitivity, and reduce hepatic steatosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is its high potency and selectivity for LXR, which allows for the specific modulation of LXR signaling without affecting other nuclear receptors. Another advantage is its ability to penetrate the blood-brain barrier, which makes it useful for investigating the role of LXR in the central nervous system. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for the use of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research. One area of interest is the investigation of the role of LXR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of this compound in metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective LXR agonists based on the structure of this compound may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves several steps, starting from the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-nitroaniline to yield the amide intermediate, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, this compound.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications. LXR is a transcription factor that regulates the expression of genes involved in cholesterol and lipid metabolism, inflammation, and glucose homeostasis. Activation of LXR by this compound has been shown to increase the expression of genes involved in reverse cholesterol transport, which is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.
Propiedades
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-3-4-12(13(5-8)19(21)22)18-15(20)9-6-10(16)14(23-2)11(17)7-9/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBSWDNOJFRXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)


![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)


![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![N-methyl-6-(1-piperidinyl)-N-(1,3-thiazol-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4997376.png)